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Compound of Interest

Compound Name: 1-Fluorooctane

Cat. No.: B1361355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for 1-fluorooctane. The information is presented in a structured format to facilitate its use in

research, development, and academic applications. This document includes tabulated

quantitative data, detailed experimental methodologies for key thermochemical parameters,

and a workflow diagram illustrating the determination of these properties.

Core Thermochemical Data
The thermochemical properties of 1-fluorooctane are crucial for understanding its behavior in

chemical reactions and for process design. The following tables summarize the key quantitative

data available.

Table 1: Enthalpic and Entropic Properties of 1-Fluorooctane
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Property Symbol Value Units
Source/Metho
d

Standard Liquid

Enthalpy of

Combustion

ΔcH°liquid -5318.00 kJ/mol
--INVALID-LINK--

[1]

Standard Liquid

Enthalpy of

Formation

ΔfH°liquid -438.47 kJ/mol Calculated

Enthalpy of

Vaporization
ΔvapH° 40.43 kJ/mol

--INVALID-LINK--

at 415.5 K[1]

Ideal Gas Heat

Capacity

(estimated)

Cp,gas 200-220 J/mol·K

Benson Group

Additivity

(estimated)

Standard

Entropy

(estimated)

S°gas 450-470 J/mol·K

Benson Group

Additivity

(estimated)

Note: The standard liquid enthalpy of formation was calculated based on the experimental

standard liquid enthalpy of combustion. The ideal gas heat capacity and standard entropy are

estimates based on the Benson group additivity method, as experimental data is not readily

available. The accuracy of these estimated values is dependent on the group values used.

Table 2: Physical Properties of 1-Fluorooctane

Property Value Units Source

Molecular Formula C8H17F - --INVALID-LINK--[1]

Molecular Weight 132.22 g/mol --INVALID-LINK--[1]

Normal Boiling Point 142-146 °C Sigma-Aldrich[2]

Density 0.814 g/mL at 25°C Sigma-Aldrich[2]
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Calculation of Standard Enthalpy of Formation
The standard enthalpy of formation of liquid 1-fluorooctane (ΔfH°liquid) was calculated from

the standard enthalpy of combustion (ΔcH°liquid) using the following combustion reaction:

C8H17F(l) + 12.25 O2(g) → 8 CO2(g) + 8.5 H2O(l) + HF(g)

The calculation is based on Hess's Law:

ΔcH° = ΣΔfH°(products) - ΣΔfH°(reactants)

Given:

ΔcH°liquid(C8H17F) = -5318.00 kJ/mol[1]

ΔfH°(CO2, g) = -393.51 kJ/mol

ΔfH°(H2O, l) = -285.83 kJ/mol[1]

ΔfH°(HF, g) = -273.3 kJ/mol

Calculation: -5318.00 = [8 * (-393.51) + 8.5 * (-285.83) + 1 * (-273.3)] - [ΔfH°(C8H17F, l) +

12.25 * 0] -5318.00 = [-3148.08 - 2429.555 - 273.3] - ΔfH°(C8H17F, l) -5318.00 = -5850.935 -

ΔfH°(C8H17F, l) ΔfH°(C8H17F, l) = -5850.935 + 5318.00 ΔfH°(C8H17F, l) = -432.94 kJ/mol

Experimental Protocols
Detailed experimental protocols from the original historical sources for 1-fluorooctane are not

readily available. Therefore, generalized modern procedures for the determination of the key

thermochemical data are provided below.

Determination of Enthalpy of Combustion using Bomb
Calorimetry
The standard enthalpy of combustion of liquid 1-fluorooctane can be determined using a

rotating-bomb calorimeter, which is particularly suited for halogen-containing compounds.
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Objective: To measure the heat released during the complete combustion of a known mass of

1-fluorooctane.

Apparatus:

Rotating bomb calorimeter

Platinum-lined bomb

Platinum crucible

Oxygen source

Benzoic acid (for calibration)

Digital thermometer with high resolution

Ignition system

Procedure:

Calibration: The energy equivalent of the calorimeter is determined by combusting a known

mass of a standard substance, typically benzoic acid.

Sample Preparation: A precise mass of 1-fluorooctane is sealed in a quartz ampoule or a

polyester bag to prevent volatilization and reaction with atmospheric moisture. The sample

container is placed in the platinum crucible.

Bomb Assembly: A small amount of distilled water is added to the bomb to dissolve the

combustion products (HF). The crucible with the sample is placed inside the bomb, and an

ignition wire is connected.

Pressurization: The bomb is sealed and purged with oxygen to remove air, then filled with

high-purity oxygen to a pressure of approximately 30 atm.

Calorimetry: The bomb is placed in the calorimeter, which is filled with a known mass of

water. The system is allowed to reach thermal equilibrium. The initial temperature is

recorded.
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Ignition and Measurement: The sample is ignited, and the temperature of the water is

recorded at regular intervals until a maximum temperature is reached and the system begins

to cool. The bomb is rotated during the experiment to ensure complete dissolution of the

gaseous products.

Analysis of Products: After the experiment, the bomb is depressurized, and the contents are

analyzed to confirm complete combustion and to quantify the amounts of any side products,

such as nitric acid (from residual nitrogen).

Calculation: The heat of combustion is calculated from the temperature rise, the energy

equivalent of the calorimeter, and corrections for the heat of formation of nitric acid and the

heat of solution of the products.

Determination of Enthalpy of Vaporization using
Ebulliometry
The enthalpy of vaporization can be determined by measuring the boiling point of the liquid at

different external pressures.

Objective: To determine the relationship between the vapor pressure and temperature of 1-
fluorooctane to calculate its enthalpy of vaporization.

Apparatus:

Ebulliometer

Heating mantle

Pressure regulation system (vacuum pump, manostat)

High-precision thermometer

Manometer

Procedure:
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Sample Charging: A pure sample of 1-fluorooctane is introduced into the boiling flask of the

ebulliometer.

Pressure Setting: The system is connected to a pressure regulation system, and the desired

pressure is set and maintained.

Heating and Equilibrium: The liquid is heated to its boiling point under the set pressure. The

system is allowed to reach a steady state where the temperature of the boiling liquid and the

condensing vapor are constant.

Data Recording: The boiling temperature and the corresponding pressure are accurately

recorded.

Varying Pressure: The pressure is systematically varied, and the boiling point is measured at

each new pressure. A range of pressures both above and below atmospheric pressure

should be investigated.

Data Analysis: The Clausius-Clapeyron equation is used to determine the enthalpy of

vaporization. A plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal

of the absolute temperature (1/T) is generated. The slope of this line is equal to -ΔHvap/R,

where R is the ideal gas constant. From the slope, the enthalpy of vaporization (ΔHvap) can

be calculated.

Visualization of Thermochemical Data Determination
Workflow
The following diagram illustrates the logical workflow for the experimental determination and

theoretical calculation of the key thermochemical properties of 1-fluorooctane.
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Workflow for Thermochemical Data of 1-Fluorooctane
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Caption: Workflow for determining thermochemical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1361355#thermochemical-data-for-1-fluorooctane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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